4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid
Description
Historical Development of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine chemistry traces its origins to the late 19th century, with August Pinner’s seminal work on barbituric acid derivatives marking the first systematic exploration of this heterocyclic system. The foundational synthesis of pyrimidine by Gabriel and Colman in 1900, via reduction of trichloropyrimidine, established methodologies that remain relevant today. Early applications centered on natural nucleotide analogs, such as cytosine and thymine, but the mid-20th century saw a shift toward synthetic derivatives with enhanced bioactivity. For instance, the development of 5-fluorouracil in 1957 demonstrated pyrimidine’s potential in oncology, catalyzing interest in substituted variants.
The introduction of carboxylic acid groups at the C5 position, as seen in pyrimidine-5-carboxylic acid derivatives, emerged as a strategy to improve solubility and enable covalent interactions with biological targets. This modification proved critical in antiviral and anticancer agents, where hydrogen bonding and ionic interactions with enzymes or receptors enhanced efficacy.
Significance of 4-(Methoxymethyl)-2-[(3-Methoxypropyl)amino]pyrimidine-5-Carboxylic Acid in Contemporary Research
This compound’s structure combines three key modifications:
- Methoxymethyl at C4 : Enhances lipophilicity, potentially improving membrane permeability.
- (3-Methoxypropyl)amino at C2 : Introduces a flexible alkyl chain with hydrogen-bonding capacity.
- Carboxylic Acid at C5 : Facilitates salt formation and target binding via ionic interactions.
Recent studies suggest that such multifunctional pyrimidines exhibit dual mechanisms of action. For example, analogs with similar substitutions have shown inhibitory activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) mutants, making them candidates for precision oncology. The methoxy groups may further modulate metabolic stability by reducing oxidative dealkylation, a common limitation in earlier pyrimidine drugs.
Table 1: Structural Comparison of Select Pyrimidine-5-Carboxylic Acid Derivatives
| Compound | C2 Substituent | C4 Substituent | Biological Target |
|---|---|---|---|
| 5-Fluorouracil | Fluorine | Hydrogen | Thymidylate synthase |
| Osimertinib | Acrylamide | Chlorine | EGFR T790M mutant |
| Target Compound (C12H17N3O4) | (3-Methoxypropyl)amino | Methoxymethyl | CDK2/EGFR (hypothesized) |
Properties
IUPAC Name |
4-(methoxymethyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-17-5-3-4-12-11-13-6-8(10(15)16)9(14-11)7-18-2/h6H,3-5,7H2,1-2H3,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSDZCIOQAIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C(=N1)COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with methoxymethyl and methoxypropylamino substituents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using bulk reagents, continuous flow reactors, and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The methoxypropylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a pyrimidine-5-carboxylic acid backbone with several analogs, but substituent variations significantly influence physical, chemical, and biological properties. Key comparisons include:
Table 1: Substituent and Molecular Data
Key Research Findings
Functional Group Impact:
- Amino vs. Chloro Substituents: Amino groups (e.g., 3-methoxypropylamino) improve hydrogen-bonding capacity, enhancing solubility and target binding compared to chloro substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) .
Biological Activity
4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative with potential applications in medicinal chemistry and biochemistry. Its structure includes functional groups that may interact with biological targets, making it a candidate for various therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16N4O4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, potentially inhibiting enzyme activity. The methoxymethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability.
Antitumor Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit antitumor properties. For instance, related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. In a study involving similar pyrimidine derivatives, compounds were found to downregulate pro-apoptotic proteins while upregulating anti-apoptotic proteins, indicating a potential pathway for inducing apoptosis in leukemic cells .
Antiviral Activity
Research into pyrimidine derivatives has also highlighted their potential as antiviral agents. For example, structural modifications in related compounds have led to the development of inhibitors targeting HIV integrase, suggesting that similar modifications in this compound could yield effective antiviral agents .
Case Studies
Research Findings
- Medicinal Chemistry Applications : The compound serves as a building block for synthesizing pharmaceuticals targeting nucleic acid synthesis.
- Enzyme Inhibition Studies : Preliminary evaluations suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
- Potential for Drug Development : Given its structural similarities to known active compounds, there is significant potential for developing new drugs based on this pyrimidine derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
